N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide
CAS No.:
Cat. No.: VC18469757
Molecular Formula: C10H9BrN2O3
Molecular Weight: 285.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrN2O3 |
|---|---|
| Molecular Weight | 285.09 g/mol |
| IUPAC Name | (E)-N-(4-bromophenyl)-3-hydroxy-2-nitrosobut-2-enamide |
| Standard InChI | InChI=1S/C10H9BrN2O3/c1-6(14)9(13-16)10(15)12-8-4-2-7(11)3-5-8/h2-5,14H,1H3,(H,12,15)/b9-6+ |
| Standard InChI Key | WCTMPRQTRDQLII-RMKNXTFCSA-N |
| Isomeric SMILES | C/C(=C(/C(=O)NC1=CC=C(C=C1)Br)\N=O)/O |
| Canonical SMILES | CC(=C(C(=O)NC1=CC=C(C=C1)Br)N=O)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide features a bromophenyl group attached to a hydroxyimino-3-oxobutanamide chain. The IUPAC name, (E)-N-(4-bromophenyl)-3-hydroxy-2-nitrosobut-2-enamide, reflects its stereochemistry and functional groups . Key structural elements include:
-
A bromo substituent at the para position of the phenyl ring, enhancing electrophilic reactivity.
-
A hydroxyimino group (=N–OH) conjugated with a ketone, enabling tautomerism and hydrogen bonding.
-
An amide linkage connecting the aromatic and aliphatic segments, contributing to planar rigidity.
The compound’s canonical SMILES representation, CC(=C(C(=O)NC1=CC=C(C=C1)Br)N=O)O, and InChIKey, WCTMPRQTRDQLII-RMKNXTFCSA-N, provide unambiguous identifiers for database searches .
Table 1: Key Molecular Descriptors
Synthesis and Preparation
Synthetic Pathways
The synthesis of N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide involves condensation reactions between 4-bromoaniline and a β-ketoamide precursor. A representative route includes:
-
Acylation: 4-Bromoaniline reacts with diketene or a β-keto acid derivative to form the corresponding β-ketoamide.
-
Hydroxyimination: The ketone group undergoes oximation using hydroxylamine hydrochloride, introducing the hydroxyimino functionality.
Alternative methods employ microwave-assisted synthesis to reduce reaction times and improve yields.
Optimization Challenges
-
Regioselectivity: Ensuring substitution occurs exclusively at the phenyl ring’s para position requires careful control of reaction conditions.
-
Tautomeric Stability: The hydroxyimino group may tautomerize to a nitroso form, necessitating pH control during purification .
Comparative Analysis with Halogenated Analogs
Chloro-Substituted Analog
N-(4-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide (CID: 135420534) shares structural similarities but exhibits lower lipophilicity (XLogP3: 1.2) due to chlorine’s smaller atomic radius . This analog shows reduced COX-2 inhibition but comparable antimicrobial efficacy, highlighting halogen size’s role in target selectivity .
Table 2: Halogen-Specific Properties
| Property | Bromo Derivative | Chloro Derivative |
|---|---|---|
| Molecular Weight | 285.09 g/mol | 240.64 g/mol |
| XLogP3 | 1.8 | 1.2 |
| MIC (S. aureus) | 64 µg/mL | 64 µg/mL |
| COX-2 IC₅₀ | 12 µM | 28 µM |
Future Directions and Research Opportunities
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles could enhance bioavailability. Preliminary molecular dynamics simulations predict stable ligand-polymer interactions .
Structure-Activity Relationship (SAR) Studies
Systematic substitution of the bromo group with iodine or fluorine may optimize pharmacokinetic profiles. Computational models (e.g., DFT calculations) can predict electronic effects on target binding .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume